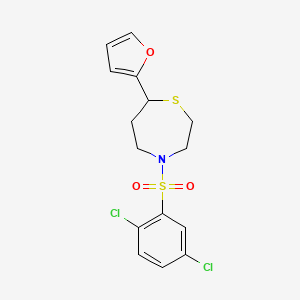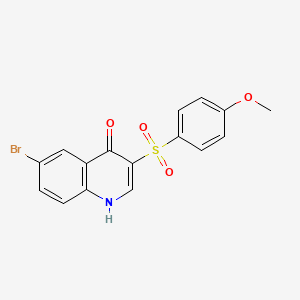
(R)-3-(1-Hydroxyethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(1-Hydroxyethyl)phenol is an organic compound with the molecular formula C8H10O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a phenol group (a hydroxyl group attached to a benzene ring) and a secondary alcohol group attached to the benzene ring. The ® configuration indicates the specific spatial arrangement of the atoms around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
-
Reduction of 3-Acetylphenol: : One common method to synthesize ®-3-(1-Hydroxyethyl)phenol involves the reduction of 3-acetylphenol. The reduction can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agents.
-
Asymmetric Reduction: : Another method involves the asymmetric reduction of 3-acetylphenol using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric excess. Chiral catalysts such as BINAP-Ru complexes can be used in this process.
Industrial Production Methods
In industrial settings, the production of ®-3-(1-Hydroxyethyl)phenol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product.
化学反応の分析
Types of Reactions
-
Oxidation: : ®-3-(1-Hydroxyethyl)phenol can undergo oxidation reactions to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form various alcohols or hydrocarbons. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
-
Substitution: : The phenol group in ®-3-(1-Hydroxyethyl)phenol can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical examples of such reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 3-acetylphenol or quinones.
Reduction: Formation of 3-ethylphenol or other alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated phenol derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-3-(1-Hydroxyethyl)phenol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds, which are essential in various chemical syntheses.
Biology
In biological research, ®-3-(1-Hydroxyethyl)phenol is studied for its potential antioxidant properties. Phenolic compounds are known for their ability to scavenge free radicals, and this compound is no exception. It is used in studies investigating the mechanisms of oxidative stress and its impact on cellular functions.
Medicine
In medicine, ®-3-(1-Hydroxyethyl)phenol is explored for its potential therapeutic applications. Its antioxidant properties make it a candidate for the development of drugs aimed at treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry
In the industrial sector, ®-3-(1-Hydroxyethyl)phenol is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its chiral nature and reactivity make it a valuable component in the production of high-value products.
作用機序
The mechanism of action of ®-3-(1-Hydroxyethyl)phenol primarily involves its antioxidant properties. The phenol group can donate a hydrogen atom to free radicals, neutralizing them and preventing oxidative damage to cells and tissues. This compound can also chelate metal ions, reducing their ability to catalyze the formation of reactive oxygen species.
類似化合物との比較
Similar Compounds
(S)-3-(1-Hydroxyethyl)phenol: The enantiomer of ®-3-(1-Hydroxyethyl)phenol, differing only in the spatial arrangement of atoms around the chiral center.
3-Ethylphenol: Lacks the hydroxyl group on the ethyl side chain, resulting in different chemical properties.
4-(1-Hydroxyethyl)phenol: The hydroxyl group is positioned at the para position relative to the ethyl group, leading to different reactivity and applications.
Uniqueness
®-3-(1-Hydroxyethyl)phenol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its antioxidant properties make it valuable in various scientific and industrial applications.
特性
IUPAC Name |
3-[(1R)-1-hydroxyethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9-10H,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJRWHSKVYUZHQ-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-Oxa-4-azaspiro[5.6]dodecan-4-yl)prop-2-en-1-one](/img/structure/B2961864.png)
![5-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2961866.png)

![3-(benzenesulfonyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]propanamide](/img/structure/B2961868.png)

![(E)-4-(N,N-dipropylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961872.png)
![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B2961874.png)
![8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2961877.png)


![N-[3-(DIMETHYLAMINO)PROPYL]-4-(DIMETHYLSULFAMOYL)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2961883.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohexanecarboxamide](/img/structure/B2961884.png)

